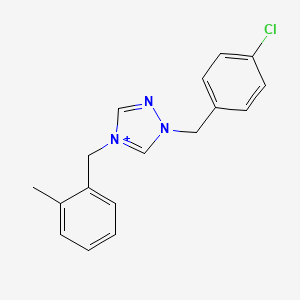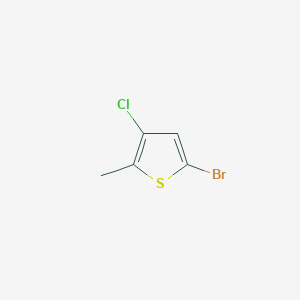
5-Bromo-3-chloro-2-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-methylthiophene: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the thiophene ring. The molecular formula is C5H4BrClS , and it has a molecular weight of 211.51 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-methylthiophene can be achieved through various methods. One common approach involves the halogenation of 2-methylthiophene. The process typically includes:
Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Chlorination: Using chlorine or N-chlorosuccinimide (NCS) as the chlorinating agent.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-3-chloro-2-methylthiophene can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3-chloro-2-methylthiophene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are valuable in various chemical reactions and processes .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The compound’s unique structure allows it to interact with biological targets effectively .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its properties make it suitable for use in electronic devices and other high-tech applications .
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-2-methylthiophene involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the type of thiophene derivative used .
Comparación Con Compuestos Similares
- 2-Bromo-5-chlorothiophene
- 3-Bromo-2-methylthiophene
- 5-Chloro-2-methylthiophene
Comparison: 5-Bromo-3-chloro-2-methylthiophene is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the thiophene ring. This arrangement influences its reactivity and properties, making it distinct from other similar compounds. For example, the presence of both bromine and chlorine atoms allows for selective substitution reactions, which can be advantageous in synthetic applications .
Propiedades
Fórmula molecular |
C5H4BrClS |
|---|---|
Peso molecular |
211.51 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-2-methylthiophene |
InChI |
InChI=1S/C5H4BrClS/c1-3-4(7)2-5(6)8-3/h2H,1H3 |
Clave InChI |
ZJPPBCIAFVUTOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13366735.png)
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)

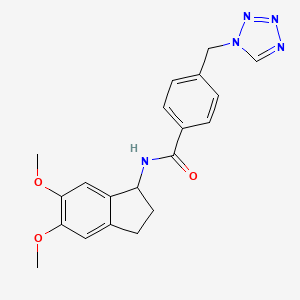
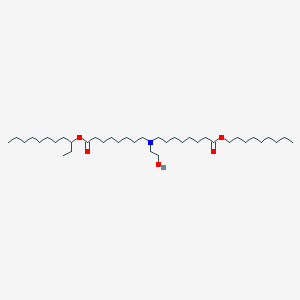
![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)
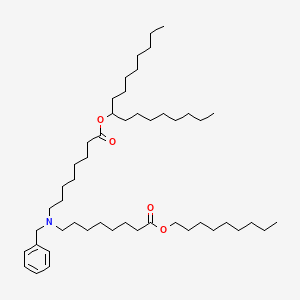
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
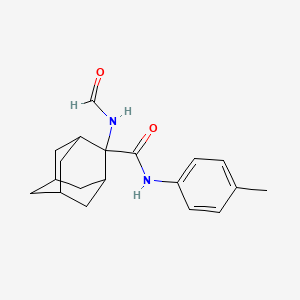
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
